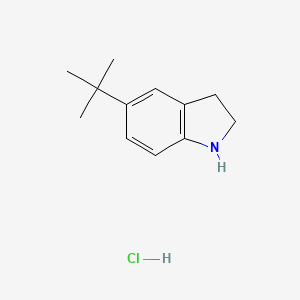
Chlorhydrate de 5-tert-butyl-2,3-dihydro-1H-indole
Vue d'ensemble
Description
5-tert-butyl-2,3-dihydro-1H-indole hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-butyl-2,3-dihydro-1H-indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-2,3-dihydro-1H-indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés indoliques ont été trouvés comme possédant des propriétés anticancéreuses . Ils ont été utilisés dans la synthèse de dérivés indoliques prénylés naturels, tels que les Indiacens A et B , qui ont montré des résultats prometteurs dans le traitement du cancer. De plus, de nouvelles 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indoles ont été synthétisées dans le but de découvrir de nouveaux agents antitumoraux .
Activité anti-inflammatoire et antinociceptive
Les dérivés indoliques auraient des activités anti-inflammatoires et antinociceptives (analgésiques) . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments pour le traitement des maladies inflammatoires et la gestion de la douleur.
Activité antipsychotique et analgésique
Les dérivés indoliques ont également été associés à des activités antipsychotiques et analgésiques . Cela suggère leur utilisation potentielle dans le traitement des troubles de santé mentale et le soulagement de la douleur.
Activité cytotoxique
Les dérivés indoliques ont démontré une activité cytotoxique , ce qui signifie qu'ils peuvent être toxiques pour certains types de cellules. Cette propriété est particulièrement utile dans le domaine de la recherche sur le cancer, où les agents cytotoxiques sont utilisés pour tuer les cellules cancéreuses.
Activité antivirale
Les dérivés indoliques ont montré des propriétés antivirales . Ils ont été utilisés dans la synthèse de composés qui inhibent la réplication de divers virus, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antiviraux.
Activité antimicrobienne et antituberculeuse
Les dérivés indoliques ont été trouvés comme possédant des activités antimicrobiennes et antituberculeuses . Cela suggère leur utilisation potentielle dans le traitement des infections bactériennes et de la tuberculose.
Activité antidiabétique et antimalarienne
Les dérivés indoliques ont démontré des activités antidiabétiques et antimalariennes . Cela indique leur utilisation potentielle dans le traitement du diabète et du paludisme.
Activité antioxydante
Les dérivés indoliques ont montré des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction à des pressions environnementales et autres.
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
5-tert-butyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11;/h4-5,8,13H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWPFAWJZJRKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















